molecular formula C17H16O2 B11867668 1-Ethoxy-3-phenyl-1H-2-benzopyran CAS No. 127233-59-4

1-Ethoxy-3-phenyl-1H-2-benzopyran

Cat. No.: B11867668
CAS No.: 127233-59-4
M. Wt: 252.31 g/mol
InChI Key: SUMQXTKZACYVRG-UHFFFAOYSA-N
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Description

Significance of Benzopyran Derivatives as Privileged Scaffolds in Modern Chemistry

In the realm of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. researchgate.net Benzopyran derivatives have earned this distinction due to their widespread presence in biologically active natural products and synthetic compounds. nih.govresearchgate.net

The benzopyran core is a key structural motif in a vast array of natural products, including tocopherols (B72186) (Vitamin E), and flavonoids, which exhibit a spectrum of biological effects. ijbpas.comresearchgate.net Synthetic compounds incorporating this scaffold have been developed with a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant activities. ijbpas.comnih.gov The inherent structural features and lipophilicity of the benzopyran nucleus often contribute to its ability to interact with various biological systems. researchgate.net The versatility of this scaffold makes it a focal point of research for developing novel therapeutic agents. chemrxiv.org

Structural Classification and Nomenclature within the Benzopyran Family

The nomenclature and classification of benzopyrans are based on the position of the oxygen atom in the pyran ring relative to the fused benzene (B151609) ring. According to IUPAC nomenclature, there are two primary isomers of benzopyran:

1-Benzopyran (Chromene): The oxygen atom is at position 1.

2-Benzopyran (Isochromene): The oxygen atom is at position 2. wikipedia.org

Further classification arises from the location of the double bonds within the pyran ring. For instance, 1-benzopyran has isomers such as 2H-1-benzopyran and 4H-1-benzopyran, where the 'H' denotes a saturated carbon at that position. wikipedia.orgtaylorandfrancis.com Similarly, the 2-benzopyran (isochromene) series includes 1H-2-benzopyran and 3H-2-benzopyran. wikipedia.org

The addition of a carbonyl group to the pyran ring leads to another important class of derivatives known as benzopyrones. These include coumarins (benzo-α-pyrones) and chromones (benzo-γ-pyrones), both of which are prominent in medicinal chemistry. nih.gov

Structural Classification of Benzopyran Isomers
Core StructureSystematic NameCommon NameKey Feature
1-Benzopyran2H-1-BenzopyranChromeneOxygen at position 1, saturated carbon at position 2
1-Benzopyran4H-1-Benzopyran-Oxygen at position 1, saturated carbon at position 4
2-Benzopyran1H-2-Benzopyran1H-IsochromeneOxygen at position 2, saturated carbon at position 1
2-Benzopyran3H-2-Benzopyran3H-IsochromeneOxygen at position 2, saturated carbon at position 3
Benzopyrone2H-1-Benzopyran-2-oneCoumarin (B35378)Carbonyl group at position 2 of the chromene ring
Benzopyrone4H-1-Benzopyran-4-oneChromoneCarbonyl group at position 4 of the chromene ring

Positioning of 1-Ethoxy-3-phenyl-1H-2-benzopyran within the Chemical Landscape of Benzopyran Derivatives

This compound belongs to the 1H-isochromene (1H-2-benzopyran) class of compounds. Its structure is characterized by a phenyl group at position 3 and an ethoxy group at the saturated carbon in position 1.

The synthesis of 1H-isochromene derivatives is an active area of research, with various methods being developed to access this scaffold. researchgate.netresearchgate.netacs.org These methods often involve the cyclization of appropriately substituted precursors, such as 2-(1-alkynyl)benzyl alcohols or ortho-alkynylbenzaldehydes. organic-chemistry.orgnih.gov The functionalization at positions 1 and 3 allows for the creation of a diverse library of molecules with potential applications in materials science and medicinal chemistry. organic-chemistry.org

While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, its structural components suggest areas of potential interest. The 3-phenyl-1H-2-benzopyran-1-one (3-phenylisocoumarin) core, a related structure, has been a subject of study. nih.gov The introduction of an ethoxy group at the 1-position of the 1H-isochromene ring, as seen in the title compound, modifies its electronic and steric properties, which could in turn influence its reactivity and biological interactions. The development of efficient synthetic routes to such functionalized 1H-isochromenes is crucial for exploring their potential. acs.orgorganic-chemistry.org

Physicochemical Properties of a Related Compound: 3-Phenyl-1H-2-benzopyran-1-one
PropertyValueSource
Molecular FormulaC15H10O2 nih.gov
Molar Mass222.24 g/mol nih.gov
CAS Number4809-08-9 nih.gov

The study of this compound and its analogs contributes to the broader understanding of the structure-activity relationships within the vast and significant family of benzopyran derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127233-59-4

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-ethoxy-3-phenyl-1H-isochromene

InChI

InChI=1S/C17H16O2/c1-2-18-17-15-11-7-6-10-14(15)12-16(19-17)13-8-4-3-5-9-13/h3-12,17H,2H2,1H3

InChI Key

SUMQXTKZACYVRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=CC=CC=C2C=C(O1)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1 Ethoxy 3 Phenyl 1h 2 Benzopyran Analogues

Electrophilic and Nucleophilic Reactions on the Benzopyran Core and Phenyl Substituent

The benzopyran core and the phenyl substituent of 1-ethoxy-3-phenyl-1H-2-benzopyran analogues are susceptible to both electrophilic and nucleophilic attacks, leading to a diverse range of functionalized derivatives.

Electrophilic Aromatic Substitution: The fused benzene (B151609) ring of the benzopyran scaffold can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and directing effects of the pyran ring's oxygen atom and any existing substituents on the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For instance, the nitration of a benzopyran derivative can introduce a nitro group onto the aromatic ring, which can then be a precursor for other functional groups. youtube.com

Nucleophilic Aromatic Substitution: While less common for simple benzene rings, nucleophilic aromatic substitution (SNAr) can occur on the benzopyran scaffold, particularly if the ring is activated by strongly electron-withdrawing groups at the ortho and para positions relative to a good leaving group. libretexts.orgyoutube.com The presence of such groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Reactions on the Phenyl Substituent: The reactivity of the phenyl group at the 3-position is similar to that of a typical monosubstituted benzene ring. It can undergo electrophilic substitution, with the directing effect determined by the nature of any substituents already present on the phenyl ring itself.

Transformations Involving the Ethoxy Moiety

The ethoxy group at the 1-position of the 1H-2-benzopyran ring is a key functional handle that can be modified through various chemical transformations.

Ether Cleavage: The ether linkage of the ethoxy group can be cleaved under acidic or basic conditions to yield the corresponding 1-hydroxy-3-phenyl-1H-2-benzopyran. This transformation is often a crucial step in the synthesis of derivatives where the hydroxyl group is required for further reactions or for its biological activity.

Transetherification: In the presence of another alcohol and an acid or base catalyst, the ethoxy group can be exchanged for a different alkoxy group. This transetherification reaction allows for the introduction of a variety of substituents at the 1-position, thereby modifying the steric and electronic properties of the molecule.

Cycloaddition and Rearrangement Reactions in Benzopyran Chemistry

The benzopyran framework can participate in cycloaddition and rearrangement reactions, leading to the formation of more complex polycyclic structures. researchgate.netberhamporegirlscollege.ac.in

Diels-Alder Reactions: The diene system within the pyran ring of certain benzopyran derivatives can act as a diene in Diels-Alder reactions. researchgate.net This [4+2] cycloaddition with a suitable dienophile provides a powerful method for constructing new six-membered rings fused to the benzopyran core. researchgate.netlibretexts.org The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature and steric bulk of the substituents on both the diene and the dienophile. pkusz.edu.cn

Rearrangement Reactions: Benzopyran derivatives can undergo various rearrangement reactions, often catalyzed by acids or bases, to yield isomeric structures. berhamporegirlscollege.ac.inwiley-vch.dethermofisher.comlibretexts.org These rearrangements can involve the migration of alkyl or aryl groups, leading to significant structural changes in the carbon skeleton. wikipedia.org One such example is the benzilic acid rearrangement, which involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids in the presence of a base. wikipedia.org While not directly a reaction of this compound itself, the principles of such rearrangements are relevant to the broader chemistry of related structures. libretexts.orgwikipedia.org

Derivatization and Functionalization of 1H-2-Benzopyran Scaffolds

The 1H-2-benzopyran scaffold serves as a versatile template for the synthesis of a wide range of derivatives with diverse biological activities. ijbpas.comscialert.netresearchgate.net

Functional Group Interconversions: The substituents on the benzopyran ring and the phenyl group can be readily modified through standard functional group interconversions. For example, a nitro group can be reduced to an amine, which can then be further derivatized. youtube.com Aldehyde or ketone functionalities can be converted to alcohols, amines, or other functional groups. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), are invaluable for the derivatization of benzopyran scaffolds. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents with high efficiency and selectivity. For instance, a halogenated benzopyran derivative can be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group. acs.org

Multi-component Reactions: One-pot multi-component reactions are an efficient strategy for the synthesis of complex benzopyran derivatives from simple starting materials. derpharmachemica.comresearchgate.net These reactions often involve the condensation of multiple components to rapidly build molecular complexity.

Table of Research Findings on Benzopyran Derivatization

Starting MaterialReagents and ConditionsProductResearch Focus
2-Chlororesorcinol, malononitrile, aldehyde/ketoneOne-pot reactionSubstituted benzopyran derivativesSynthesis of novel benzopyrans and evaluation of their antimicrobial and antifungal activity.
4-Hydroxybenzopyran-2-oneThree-step reaction sequence2-Amino-5-oxo-4-phenyl-(4H, 5H)pyrano-[3,2-c]-chromen-3-carbonitrile derivativesSynthesis and antimicrobial activity of new benzopyran derivatives. researchgate.net
3-Chlorobenzopyrano[2,3-c]pyrazoleReaction with various nucleophiles (sodium azide, benzoyl hydrazide, etc.)Fused heterocyclic systems containing the benzopyran moietySynthesis and biological studies of new benzopyran derivatives. nih.gov
1H-Benzimidazol-2-yl acetonitrile, benzaldehyde, β-naphtholPiperidine, reflux2-Amino-3-benzimidazolyl benzopyran derivativesSynthesis and characterization of novel benzopyranopyrimidines. derpharmachemica.com
2-(Ethyl propanoate)-6-(hydroxyl)-2-(methyl)-dihydrobenzopyran-4-oneMulti-step synthesis including protection and reductive amination2-Aminopropyl benzopyran derivativesSynthesis of potential agents against triple-negative breast cancer. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 3 Phenyl 1h 2 Benzopyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

Proton (¹H) NMR Analysis

The ethoxy group would typically exhibit a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) would appear as a quartet due to coupling with the adjacent methyl protons, likely in the range of 3.5-4.0 ppm. The terminal methyl protons (-O-CH₂-CH₃) would present as a triplet further upfield.

The protons of the phenyl group at the 3-position would generate signals in the aromatic region, typically between 7.2 and 7.6 ppm. The protons on the fused benzene (B151609) ring of the benzopyran system would also resonate in this region, with their specific chemical shifts and coupling patterns dictated by their substitution pattern. The proton at the 1-position, being on a carbon adjacent to two oxygen atoms (an acetal), would have a characteristic downfield shift. The vinylic proton at the 4-position would also show a distinct signal.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 1-Ethoxy-3-phenyl-1H-2-benzopyran, distinct signals would be expected for the ethoxy carbons, the phenyl carbons, and the carbons of the benzopyran framework.

For the related compound, 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo[e] beilstein-journals.orgsfasu.eduoxazine, the ethoxy group carbons have been reported, which can serve as a reference. The carbon of the acetal-like C1 position would be significantly deshielded, appearing in the range of 95-105 ppm. The carbons of the phenyl ring and the fused benzene ring would generate a series of signals in the aromatic region (approximately 120-140 ppm). The carbons of the ethoxy group would appear upfield, with the O-CH₂ carbon around 60-70 ppm and the CH₃ carbon around 15 ppm.

Hypothetical ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C1 (acetal)95 - 105
C3145 - 155
C4115 - 125
Aromatic C's120 - 140
O-CH₂ (ethoxy)60 - 70
CH₃ (ethoxy)~15

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in making unambiguous assignments of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, connecting the methylene and methyl protons of the ethoxy group and establishing connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on the chemical shift of its attached proton.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, key vibrational bands would be expected.

The C-O-C stretching vibrations of the ether and acetal (B89532) functionalities would produce strong bands in the fingerprint region of the IR spectrum, typically between 1050 and 1250 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would be found just below 3000 cm⁻¹.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-O-C Stretch1050 - 1250

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) to give a stable benzopyrylium cation. Further fragmentation of the phenyl group and the benzopyran ring system would also be expected. Analysis of related benzopyran structures suggests that cleavages leading to stable aromatic cations are a common fragmentation pathway.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently available, data for the related compound 3-phenyl-1H-2-benzopyran-1-one (also known as 3-phenylisocoumarin) has been reported in the Cambridge Structural Database (CSD).

An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the dihydropyran ring and the relative orientation of the phenyl and ethoxy substituents. If the compound is chiral, crystallography on a single crystal of one enantiomer would determine its absolute stereochemistry. The crystal packing would show the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, that stabilize the crystal lattice.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the conjugated π-electron systems within molecules like this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about their electronic structure and the extent of conjugation. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the chromophore.

The core structure of 3-phenyl-1H-isochromene (a synonym for 3-phenyl-1H-2-benzopyran) features a conjugated system extending over the benzene ring and the vinyl ether moiety of the pyran ring, which is further extended by the phenyl substituent at the 3-position. The electronic spectra of these compounds are typically characterized by multiple absorption bands arising from π→π* transitions within this conjugated system.

Theoretical studies on related heterocyclic systems, such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions, showing good agreement with experimental data. physchemres.org Such computational approaches can also be applied to the 1-alkoxy-3-phenyl-1H-isochromene system to understand the nature of the observed electronic transitions, which are primarily of the π→π* type. The presence of various substituents on the phenyl ring at the 3-position can modulate the electronic properties and, consequently, the UV-Vis absorption spectra. beilstein-journals.org

Research on other benzopyran derivatives indicates that these compounds absorb in the UVA region. researchgate.net For instance, phenyl-substituted 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives exhibit a long-wavelength absorption band in the range of 340–400 nm. researchgate.net The introduction of further conjugation, such as a styryl group, can lead to a red shift in the absorption maximum. researchgate.net

The UV-Vis spectroscopic data for 1-methoxy-3-phenyl-1H-isochromene and several of its derivatives are summarized in the following table. These values provide a strong basis for understanding the electronic properties of this compound. The visualization of chromatographic spots of these compounds using a UV lamp at 254 nm further confirms their absorption in the UV region. rsc.org

Table 1: UV-Vis Absorption Data for 1-Methoxy-3-phenyl-1H-isochromene and its Derivatives

Compound Nameλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
1-Methoxy-3-phenyl-1H-isochromene~340Data not availableToluene beilstein-journals.org
1-Methoxy-3-(naphthalen-2-yl)-1H-isochromene~340Data not availableToluene beilstein-journals.org
4-(1-Methoxy-1H-isochromen-3-yl)benzonitrile~340Data not availableToluene beilstein-journals.org
1-Methoxy-3-(4-(trifluoromethyl)phenyl)-1H-isochromene~340Data not availableToluene beilstein-journals.org
1-Methoxy-3-phenyl-6-(trifluoromethyl)-1H-isochromene~340Data not availableToluene beilstein-journals.org

Note: The data presented is based on graphical representation in the cited literature, and exact molar absorptivity values were not provided.

The absorption band observed around 340 nm for these compounds is attributed to the intramolecular charge transfer (ICT) from the electron-donating alkoxy-substituted benzopyran ring system to the electron-accepting phenyl or substituted phenyl group. beilstein-journals.org Another absorption band is typically observed at a shorter wavelength, around 290 nm, which is likely due to π→π* transitions within the conjugated aromatic system. beilstein-journals.org The nature and position of the substituents on the phenyl ring can influence the energy of these transitions, leading to shifts in the absorption maxima.

Computational Chemistry and Theoretical Investigations Pertinent to 1 Ethoxy 3 Phenyl 1h 2 Benzopyran

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Benzopyran Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of benzopyran systems. These methods allow for the detailed analysis of electronic structures, conformational preferences, and the prediction of spectroscopic data, providing insights that are often complementary to experimental findings.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic character of a molecule is dictated by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions and electronic transitions. scirp.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. physchemres.org A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov

For benzopyran derivatives, DFT calculations reveal that the HOMO and LUMO are typically distributed across the fused ring system and its substituents. In the case of 1-Ethoxy-3-phenyl-1H-2-benzopyran, the phenyl group at the 3-position and the ethoxy group at the 1-position significantly influence the electron density distribution. The phenyl ring can participate in π-π stacking interactions, while the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor. nih.gov

Studies on structurally related compounds show that the HOMO is often localized on the more electron-rich portions of the molecule, such as the benzopyran core, while the LUMO may be distributed over the phenyl substituent. nih.govphyschemres.org This distribution governs the molecule's behavior as an electron donor or acceptor in potential charge-transfer interactions. nih.gov The specific energies of these frontier orbitals are critical for understanding the molecule's reactivity and potential biological activity. scirp.orgresearchgate.net

Table 1: Representative Frontier Orbital Energies for a Benzopyran System

OrbitalEnergy (eV)Significance
HOMO-6.646Electron-donating capability
LUMO-1.816Electron-accepting capability
HOMO-LUMO Gap4.83Chemical reactivity and stability

Note: The data presented are for a representative quinoline (B57606) (benzo[b]pyridine) system, illustrating typical values obtained from DFT calculations at the B3LYP/6-31+G(d,p) level of theory. scirp.org The precise values for this compound would require specific calculations.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule is critical to its function. Conformational analysis using computational methods helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like this compound, rotation around the single bonds, particularly the C-O bond of the ethoxy group and the C-C bond connecting the phenyl group, gives rise to various possible conformations.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov Theoretical calculations can help assign experimental signals and provide a more profound understanding of the molecule's structural and electronic properties. researchgate.net

Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netrsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govmdpi.com The accuracy of these predictions allows for a direct comparison with experimental spectra, aiding in the structural confirmation of newly synthesized compounds. documentsdelivered.com

Similarly, DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts. nih.gov By calculating these parameters for a proposed structure and comparing them to experimental data, researchers can confirm the molecule's identity and gain insights into its bonding and electronic environment. nih.gov For complex molecules, these theoretical predictions are invaluable for interpreting intricate spectra. nih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Benzopyran derivatives are known to exhibit a wide range of biological activities, often by interacting with specific protein targets. researchgate.net Molecular modeling, and in particular molecular docking, is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). nih.govfrontiersin.org

Docking simulations place the ligand into the binding site of a protein and score the different poses based on factors like steric fit, electrostatic interactions, and hydrogen bonding. nih.gov These studies can identify key amino acid residues within the protein's active site that are crucial for binding. For instance, in studies of benzopyran-based COX-2 inhibitors, docking simulations revealed the importance of interactions with residues such as Tyr-361 and Ser-516. nih.gov For other benzopyran derivatives targeting different enzymes, hydrophobic interactions and hydrogen bonds with specific residues in the binding pocket were found to be critical for affinity. nih.govresearchgate.net

These computational predictions can guide the design of new, more potent derivatives by suggesting structural modifications that could enhance binding affinity and selectivity. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses for Benzopyran Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.artaylorandfrancis.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques to find a mathematical equation that relates these descriptors to the observed activity or property.

For benzopyran derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for biological activity. nih.gov These models use descriptors that describe the steric, electrostatic, and hydrophobic fields around the molecules. researchgate.net The resulting contour maps from a 3D-QSAR analysis can visualize regions where, for example, bulky groups or electronegative atoms would increase or decrease activity, providing a clear roadmap for the design of new analogs. nih.gov Such studies on benzopyran-class inhibitors have shown that steric and hydrophobic features often play a dominant role in determining their biological potency. nih.gov

Theoretical Studies of Reaction Mechanisms and Pathways in Benzopyran Synthesis

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and understand the factors that control the reaction's speed and outcome.

For the synthesis of benzopyran derivatives, theoretical studies can elucidate the step-by-step mechanism of the cyclization reactions that form the core heterocyclic ring. mdpi.com For example, in acid-catalyzed syntheses, calculations can model the initial protonation of a carbonyl group, the subsequent nucleophilic attack, and the final cyclization and dehydration steps. mdpi.com These studies can help explain observed product distributions and regioselectivity. acs.org By understanding the reaction mechanism at a molecular level, chemists can optimize reaction conditions to improve yields and develop more efficient synthetic routes to compounds like this compound and its derivatives. researchgate.netrsc.org

Aromaticity Assessment of the Benzopyran Ring System

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar, and conjugated molecules. rsc.orggithub.io This stability arises from the delocalization of π-electrons in a closed loop, which has significant consequences for the molecule's geometry, magnetic properties, and chemical reactivity. nih.gov The benzopyran ring system, which forms the core of this compound, consists of a benzene (B151609) ring fused to a pyran ring. Theoretical investigations are essential to understand the degree of aromaticity within this bicyclic structure.

Several computational methods have been developed to quantify aromaticity, moving beyond simple electron counting rules like Hückel's 4n+2 rule. masterorganicchemistry.comresearchgate.net The most common approaches are based on magnetic, geometric, and electronic criteria.

Research Findings from Computational Methods

While specific computational studies on this compound are not prominent in the literature, the aromaticity of its constituent benzopyran ring system can be thoroughly assessed using well-established theoretical methods. The primary methods for such an analysis are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS)

The NICS method, introduced by Schleyer, is a magnetic criterion for aromaticity. github.io It involves placing a "ghost" atom (a point of calculation with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. Aromatic systems exhibit a diatropic ring current when placed in an external magnetic field, which induces a shielding effect. This results in a negative NICS value, with more negative values indicating stronger aromaticity. github.iorsc.org Conversely, antiaromatic systems have positive NICS values, and non-aromatic systems have values close to zero.

For a comprehensive analysis, NICS values are often calculated at different points, such as directly in the plane of the ring (NICS(0)) and at a certain distance above the plane (e.g., NICS(1)), which is often considered a better measure as it minimizes the influence of local sigma bonds. github.io The out-of-plane component, NICS(1)zz, is particularly useful for isolating the contribution of the π-electron system. nih.govrsc.org

In the case of the benzopyran system in this compound, a NICS analysis would be performed on both the benzene ring and the pyran ring.

Benzene Ring: This ring is expected to be highly aromatic. Calculations would likely yield strongly negative NICS(1)zz values, confirming significant π-electron delocalization.

Pyran Ring: The pyran ring in the 1H-2-benzopyran structure is not a fully conjugated system. Therefore, it is expected to be non-aromatic, with NICS(1)zz values close to zero.

The following table illustrates the expected NICS values based on typical calculations for aromatic and non-aromatic rings.

Table 1: Illustrative Nucleus-Independent Chemical Shift (NICS) Values for the Benzopyran System This table presents theoretical expected values for illustrative purposes.

Ring SystemRing CenterExpected NICS(1)zz (ppm)Aromaticity Character
Fused Benzene RingA-20 to -30Aromatic
Pyran RingB-1 to +1Non-aromatic

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based descriptor of aromaticity. researchgate.net It evaluates the degree of bond length equalization within a ring compared to an ideal aromatic system (benzene, for which HOMA = 1) and a non-aromatic reference. researchgate.netresearchgate.net The HOMA index is calculated from the bond lengths of the molecule, which can be obtained from computational geometry optimization. Values close to 1 indicate high aromaticity, while values close to 0 suggest a non-aromatic system. Negative values can indicate antiaromaticity or significant strain.

A HOMA analysis of the benzopyran moiety would involve:

Benzene Ring: The bond lengths within the fused benzene ring are expected to be relatively uniform, leading to a HOMA value close to 1, indicative of its aromatic character.

Pyran Ring: Due to the presence of single and double bonds and an sp3-hybridized carbon, the bond lengths in the pyran ring would show significant variation. This bond length alternation would result in a HOMA value close to zero, confirming its non-aromatic nature.

The following table provides an example of the data that would be generated from a HOMA analysis.

Table 2: Illustrative Harmonic Oscillator Model of Aromaticity (HOMA) Values This table presents theoretical expected values for illustrative purposes.

Ring SystemExpected HOMA ValueAromaticity Character
Fused Benzene Ring0.90 - 0.98Aromatic
Pyran Ring< 0.1Non-aromatic

In Vitro Biological Activity and Mechanistic Elucidation of 1 Ethoxy 3 Phenyl 1h 2 Benzopyran Analogues

Antimicrobial Properties of Benzopyran Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzopyran derivatives have emerged as a promising scaffold in this regard, exhibiting activity against various pathogenic bacteria, fungi, and viruses.

In Vitro Antibacterial Activity and Mechanistic Insights

Derivatives of 3-phenylisocoumarin, which share the core structure of 1-Ethoxy-3-phenyl-1H-2-benzopyran but lack the ethoxy group, have been evaluated for their antibacterial properties. A study investigating a series of 3-(substituted phenyl) isocoumarins demonstrated that their antibacterial efficacy is influenced by the nature and position of substituents on the phenyl ring. scirp.org

For instance, 3-(4-nitrophenyl)isocoumarin exhibited moderate activity against a panel of both Gram-positive and Gram-negative bacteria. scirp.org Another derivative, 3-(3-fluorophenyl)isocoumarin, showed moderate activity against the Gram-positive bacteria Lactobacillus bulgaricus and Pseudomonas aeruginosa. scirp.org In general, the 3-phenyl-substituted isocoumarins were found to be more active than their nitrogen-containing analogues (isoquinolones) but less potent than their thio-analogues (isocoumarin-1-thiones). scirp.org

The following table summarizes the in vitro antibacterial activity of selected 3-(substituted phenyl)isocoumarin derivatives.

CompoundBacterial StrainActivity
3-(4-nitrophenyl)isocoumarinKlebsiella pneumoniaeModerate
Staphylococcus aureusModerate
Micrococcus luteusModerate
Pseudomonas aeruginosaModerate
Escherichia coliModerate
Salmonella typhiModerate
Lactobacillus bulgaricusModerate
Pasteurella multocidaModerate
Staphylococcus epidermidisModerate
Proteus vulgarisModerate
3-(3-fluorophenyl)isocoumarinLactobacillus bulgaricusModerate
Pseudomonas aeruginosaModerate
Data sourced from a comparative study on isocoumarin (B1212949) derivatives. scirp.org

The mechanism of antibacterial action for many benzopyran derivatives is still under investigation, but it is believed that they may interfere with bacterial cell wall synthesis or other essential cellular processes.

In Vitro Antifungal Activity and Target Identification (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

The antifungal potential of benzopyran analogues has also been explored. In the same study that evaluated antibacterial properties, 3-(substituted phenyl) isocoumarins were tested against several fungal strains. scirp.org The results indicated that, in general, these compounds exhibited higher antibacterial potential than antifungal activity. scirp.org However, some derivatives did show measurable antifungal effects.

The antifungal activity of selected 3-(substituted phenyl)isocoumarin derivatives is presented below.

CompoundFungal StrainActivity
3-(4-chlorophenyl)isocoumarinAspergillus flavusActive
Aspergillus nigerActive
Aspergillus pterusActive
3-(4-bromophenyl)isocoumarinAspergillus flavusActive
Aspergillus nigerActive
Aspergillus pterusActive
Data from a study on the antimicrobial activity of isocoumarin derivatives. scirp.org

In Vitro Antiviral Activity (e.g., Against Specific Viral Strains)

The antiviral properties of benzopyran derivatives have been investigated against various viruses. A study on 3-phenylcoumarins, which are structural isomers of 3-phenylisocoumarins, evaluated their anti-HIV activity. nih.gov Several of these compounds were found to inhibit HIV replication with IC₅₀ values below 25 µM. nih.gov The antiviral effect was linked to the inhibition of NF-κB and the viral Tat protein. nih.gov

Specifically, the 3-(2-chlorophenyl)coumarin derivative was identified as an inhibitor of HIV replication, although its exact mechanism was not fully elucidated within the scope of the study. nih.gov

Anticancer and Antiproliferative Potentials of Benzopyran Derivatives

The structural motif of benzopyran is present in many compounds with significant anticancer and antiproliferative activities. Research has focused on their ability to induce cell death and inhibit cell growth in various cancer cell lines.

In Vitro Cytotoxicity in Human Cancer Cell Lines (e.g., MDA-MB 231)

While specific data on the cytotoxicity of this compound against the triple-negative breast cancer cell line MDA-MB-231 is not available, studies on other structurally diverse compounds have demonstrated the susceptibility of this cell line to various cytotoxic agents. For instance, a novel type II heat-labile enterotoxin, LT-IIc, was shown to be cytotoxic to MDA-MB-231 cells. mdpi.com This highlights the importance of this cell line in screening for potential anticancer drugs.

Research on other heterocyclic structures provides insights into potential activities. For example, certain platinum(II) complexes have shown pronounced cytotoxic effects on the MDA-MB-231 cell line. nih.gov

Investigations into Molecular Mechanisms of Antiproliferation (e.g., Inhibition of Kinase Pathways, Apoptosis Induction)

The antiproliferative effects of various anticancer agents are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that control cell growth and survival.

Phenolic compounds derived from marine sources have been shown to induce apoptosis in cancer cells through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, as well as caspases-3 and -9. nih.gov Some of these compounds are also suggested to act as topoisomerase I inhibitors. nih.gov

Deoxyelephantopin, a natural bioactive compound, has been found to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. nih.gov Its mechanism involves the activation of caspases, production of reactive oxygen species (ROS), and inhibition of multiple signaling pathways, including mitogen-activated protein kinases (MAPKs), nuclear factor-kappa B (NF-κB), and phosphatidylinositol 3-kinase (PI3K/Akt). nih.gov

Binding Studies with Cellular Protein Targets (e.g., PKS13, EGFR)

While direct binding studies of this compound with Polyketide Synthase 13 (PKS13) or Epidermal Growth Factor Receptor (EGFR) are not extensively documented in publicly available literature, research on structurally related compounds provides insights into the potential interactions of the benzopyran scaffold with key protein targets.

Research into novel inhibitors of mycobacterial PKS13, a crucial enzyme for the synthesis of mycolic acids in Mycobacterium tuberculosis, has identified conformationally rigid tetracyclic molecules containing a benzofuran (B130515) ring system as potent binders. These compounds, which can be considered structural analogues of benzopyrans, have demonstrated the ability to stabilize the thioesterase (TE) domain of PKS13. This stabilization is indicative of a direct binding interaction. For instance, thermal stability analysis using nano differential scanning fluorimetry (nanoDSF) has shown a significant increase in the melting temperature (Tm) of the Pks13-TE domain in the presence of these tetracyclic analogues, suggesting high-affinity binding. nih.gov The interaction is hypothesized to involve π-π stacking between the benzene (B151609) ring of the compounds and the phenyl ring of the F1670 residue within the PKS13-TE binding domain. nih.gov

Compound TypeTarget Protein DomainMethodObserved EffectReference
Tetracyclic Benzofuran AnaloguesPks13-TEnanoDSFIncreased thermal stability (ΔTm > 3.0 °C) nih.gov

This table summarizes the binding effects of benzopyran analogues on protein targets.

Antioxidant Activity and Free Radical Scavenging Studies

Benzopyran and its derivatives are recognized for their antioxidant properties, which are often attributed to their chemical structure. nih.gov The antioxidant potential of various analogues has been evaluated through a range of in vitro assays that measure their ability to scavenge free radicals and inhibit oxidative processes.

Commonly used methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the hydrogen peroxide (H₂O₂) scavenging assay. nih.gov For example, studies on polar leaf extracts containing various phytochemicals, including those with benzopyran-like structures, have demonstrated significant radical scavenging activity. nih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a common metric for antioxidant potency.

Furthermore, research on other heterocyclic compounds, such as isoxazole (B147169) derivatives, has also highlighted significant antioxidant potential in vitro, with some compounds showing IC₅₀ values in the sub-micromolar range in DPPH assays, indicating high potency. nih.gov Cell-based assays further corroborate these findings by measuring the total antioxidant capacity (TAC) within a biological system. nih.govmdpi.com

Assay TypeCompound ClassKey FindingsReference
DPPH Radical ScavengingPolar Leaf ExtractsMethanolic extracts showed potent activity (IC₅₀ ~95 µg/ml). nih.gov
ABTS Radical ScavengingPolar Leaf ExtractsMethanolic extracts were most effective (IC₅₀ ~180 µg/ml). nih.gov
H₂O₂ ScavengingPolar Leaf ExtractsAqueous extracts demonstrated notable activity (IC₅₀ ~142 µg/ml). nih.gov
DPPH Radical ScavengingIsoxazole DerivativesSome compounds exhibited high potency (IC₅₀ < 0.5 µg/ml). nih.gov

This table presents a summary of the in vitro antioxidant activities of various benzopyran analogues.

Other Biologically Relevant Activities in Academic Research

Antidiabetic Activity and Related Research

The benzopyran scaffold is a core component of many naturally occurring flavonoids, which have been extensively studied for their antidiabetic properties. nih.gov Synthetic benzopyrone analogues have also been investigated as potential antidiabetic agents. nih.gov The mechanisms underlying these effects are often multifactorial, including the inhibition of key digestive enzymes such as α-amylase and α-glucosidase, which play a role in postprandial hyperglycemia.

In vitro studies have demonstrated that certain benzopyran analogues can significantly inhibit α-amylase activity. nih.gov For instance, a chloroform (B151607) fraction of Prosopis cineraria, containing compounds with related structures, was found to inhibit α-amylase with an IC₅₀ value of 40.29 μg/ml. nih.gov Research on other heterocyclic compounds, such as 1,3,5-trisubstituted-2-thioxoimidazloidin-4-ones, has also shown considerable inhibitory activity against both α-amylase and α-glucosidase. nih.gov

ActivityCompound ClassTarget EnzymeIC₅₀ ValueReference
AntidiabeticBenzopyrone Analoguesα-Amylase40.29 µg/ml nih.gov
Antidiabetic1,3,5-trisubstituted-2-thioxoimidazloidin-4-onesα-Amylase & α-GlucosidasePotent Inhibition nih.gov

This table summarizes the in vitro antidiabetic activities of benzopyran analogues.

Anti-inflammatory Effects

Benzopyran derivatives have been a subject of interest in the search for new anti-inflammatory agents. nih.gov The anti-inflammatory potential of these compounds is often evaluated in vitro through assays that measure the inhibition of protein denaturation, a process implicated in inflammation.

For example, an ethanolic extract of Curcuma zedoaria rhizome, which contains various bioactive compounds, demonstrated significant inhibition of protein denaturation in a concentration-dependent manner. At a concentration of 500 μg/mL, the extract inhibited protein denaturation by 77.15%. nih.gov Similarly, synthetic N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues have been found to be active anti-inflammatory agents in in vivo models, suggesting that the benzopyran nucleus is a viable scaffold for the development of anti-inflammatory drugs. nih.gov

AssayCompound/ExtractConcentration% InhibitionReference
Protein DenaturationCurcuma zedoaria Extract500 µg/mL77.15% nih.gov
Protein DenaturationCurcuma zedoaria Extract400 µg/mL64.43% nih.gov
Protein DenaturationCurcuma zedoaria Extract300 µg/mL53.04% nih.gov
Protein DenaturationCurcuma zedoaria Extract200 µg/mL36.78% nih.gov
Protein DenaturationCurcuma zedoaria Extract100 µg/mL23.70% nih.gov

This table illustrates the in vitro anti-inflammatory activity of a plant extract containing compounds with structural similarities to benzopyrans.

Antiplatelet Activity and Enzyme Inhibition

The investigation of benzopyran analogues has extended to their effects on platelet aggregation. While specific data on this compound is limited, studies on other structurally related compounds provide some insights. For instance, research on 4-methoxybenzene-1,3-isophthalamides has identified several derivatives with potent in vitro antiplatelet aggregation activities, in some cases superior to the reference drug Picotamide. nih.gov This suggests that aromatic structures with appropriate substitutions can interfere with the mechanisms of platelet aggregation.

Research in Agricultural Chemical Applications (e.g., Herbicidal, Insecticidal)

The benzopyran moiety and related heterocyclic structures have also been explored for their potential in agricultural applications, particularly as herbicides. nih.gov A series of phenyl-substituted benzoylpyrazoles have been synthesized and tested for their herbicidal activity against various grass weeds. nih.gov The structure-activity relationship studies revealed that an alkoxy group at the 4-position of the phenyl ring was optimal for a combination of weed activity and crop selectivity. nih.gov Similarly, 5-arylmethoxy phenylpyrazole derivatives have shown promising herbicidal activities in both pre- and post-emergence treatments against common weeds. researchgate.net

Antitubercular Activity Research

Tuberculosis (TB) continues to be a major global health threat, necessitating the development of new and effective therapeutic agents. researchgate.netnih.gov The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis has further intensified this need. researchgate.netnih.gov In this context, various heterocyclic compounds, including those with a benzopyran core, have been investigated for their potential as novel antitubercular agents. researchgate.netnih.gov

Research into benzopyran derivatives has shown that this scaffold can be a promising starting point for the development of new antitubercular drugs. researchgate.net For instance, a study focused on the synthesis of novel benzopyran-2-one (coumarin) derivatives incorporating a piperazine (B1678402) moiety, a scaffold also found in other antitubercular compounds. researchgate.net These synthesized compounds, designated SM1-SM10, were evaluated for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis using the resazurin (B115843) microtiter assay (REMA). researchgate.net

The results of this study were promising, with two compounds, SM2 and SM8, demonstrating significant antitubercular activity. researchgate.net These findings suggest that the benzopyran nucleus is a valuable pharmacophore in the design of new antitubercular agents and that further exploration of its derivatives is warranted. researchgate.net

Table 1: In Vitro Antitubercular Activity of Benzopyran-2-one Derivatives

Compound Minimum Inhibitory Concentration (MIC) in μg/mL
SM2 4
SM8 6
Isoniazid (Standard) 0.25 - 0.5

Data sourced from a study on novel benzopyran derivatives as antitubercular agents. researchgate.net

While direct antitubercular activity data for this compound is not available in the reviewed literature, the activity of these analogues underscores the potential of the broader benzopyran class as a source of new antitubercular leads.

Antifertility Activity Research

The search for new, effective, and safe antifertility agents is an ongoing area of medicinal chemistry research. Certain benzopyran derivatives have been investigated for their potential in this area, primarily due to their interaction with estrogen receptors.

A study on 2-[piperdinoethoxyphenyl]-3-[4-methoxyphenyl]-2H-benzopyran, denoted as K-7, revealed its potential as an antifertility agent in rats. researchgate.net A single oral administration of K-7 after coitus was found to prevent pregnancy. researchgate.net The compound exhibited weak estrogenic activity on its own but acted as a potent anti-oestrogenic agent, capable of mitigating the effects of estradiol. researchgate.net This anti-oestrogenic activity is believed to be the primary mechanism behind its antifertility action. researchgate.net Further investigation showed that K-7 has a high affinity for rat uterine estrogen receptors, with a relative binding affinity of 71%, substantiating its anti-oestrogenic properties. researchgate.net

These findings highlight the potential of the benzopyran scaffold in the development of non-steroidal antifertility agents that act by modulating estrogen receptor activity. The specific structural features of these analogues likely play a crucial role in their interaction with the receptor and their resulting biological activity.

Structure-Activity Relationship (SAR) Studies for Substituted Benzopyrans, informing this compound Design

The biological activity of benzopyran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies of various benzopyran and related isocoumarin analogues provide valuable insights that can inform the design of new compounds, including this compound.

For benzofuran derivatives, which share a common bicyclic core with benzopyrans, the introduction of halogen atoms such as bromine, chlorine, or fluorine has been shown to significantly increase anticancer activity. nih.gov This is attributed to the ability of halogens to form halogen bonds, which can enhance the binding affinity of the compound to its biological target. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological effect. nih.gov

In the context of antitubercular activity, SAR studies on various heterocyclic compounds have revealed the importance of specific substitutions. For example, in a series of carboxamides, methyl substitution on a phenyl carbamoyl (B1232498) side chain, combined with an OPh or NO2 group at the meta-position of a 4-phenyl ring, resulted in higher potency compared to para-substitution. nih.gov Conversely, replacing the methyl group with halogens led to a loss of activity. nih.gov

Regarding the isocoumarin skeleton, which is an isomer of coumarin (B35378) (benzopyran-2-one), the substituent at position 3 can influence its electrophilic activity through both electronic and steric effects. ceon.rs For instance, the introduction of a bromine atom can increase activity due to its negative inductive effect. ceon.rs Methoxy (B1213986) groups are also known to influence the electronic properties and increase the lipophilicity of isocoumarin derivatives, potentially enhancing their interaction with biological membranes and target proteins. researchgate.net

The design of this compound incorporates several features that can be rationalized based on these SAR principles. The presence of a phenyl group at position 3 is a common feature in many biologically active benzopyran and isocoumarin analogues. The ethoxy group at position 1 is a relatively small, lipophilic group that can influence the compound's pharmacokinetic properties. The specific combination of these substituents in this compound suggests a targeted design to achieve a particular biological profile, although specific data on its activity is not yet available in the public domain. Further studies are needed to elucidate the precise biological targets and the full therapeutic potential of this specific analogue.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-[piperdinoethoxyphenyl]-3-[4-methoxyphenyl]-2H-benzopyran (K-7)
Estradiol
Isoniazid
SM2

Q & A

Q. What are the recommended methods for synthesizing 1-Ethoxy-3-phenyl-1H-2-benzopyran in academic laboratories?

A general approach involves refluxing precursor compounds with a base (e.g., K₂CO₃) in a polar aprotic solvent like ethyl methyl ketone. For example, 2-carboxy benzaldehyde and substituted bromo-ketones can be condensed under reflux for 10–12 hours, followed by extraction with ethyl acetate and purification . Modifications to substituents (e.g., ethoxy groups) may require adjusting reaction conditions or protecting groups to avoid side reactions .

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Recommended precautions include:

  • PPE : Face shields, EN 166-compliant safety glasses, nitrile gloves, and lab coats .
  • Ventilation : Use fume hoods to avoid dust inhalation .
  • Storage : Keep in sealed containers at controlled temperatures; avoid moisture and incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques include:

  • Spectroscopy : IR for lactone C=O (~1740 cm⁻¹) and carboxylic acid C=O (~1690 cm⁻¹); ¹H NMR to confirm substituent integration (e.g., ethoxy protons at δ ~1.3–1.4 ppm) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₆H₁₄O₃) .
  • Chromatography : HPLC or TLC to assess purity and by-products .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst Screening : Testing bases like NaH or DBU for faster cyclization .
  • Solvent Effects : Replacing ethyl methyl ketone with DMF or THF to enhance solubility of intermediates .
  • Temperature Control : Lowering reflux temperatures to reduce decomposition of sensitive ethoxy groups .
  • Purification : Gradient recrystallization (e.g., CHCl₃:petroleum ether) to isolate high-purity crystals .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

Contradictions often arise from solvent polarity, tautomerism, or impurities. Mitigation steps:

  • Cross-Validation : Compare data across multiple techniques (e.g., ¹³C NMR, mass spectrometry) .
  • Computational Modeling : Use DFT calculations to predict NMR/IR spectra and validate experimental results .
  • Deuterated Solvents : Re-run NMR in DMSO-d₆ or CDCl₃ to resolve proton exchange effects .

Q. What strategies enable functionalization of the benzopyran core to study structure-property relationships?

  • Electrophilic Substitution : Introduce halogens (Br, Cl) at the 6-position using NBS or SOCl₂ to enhance reactivity for further coupling .
  • Esterification : React hydroxymethyl derivatives (e.g., at position 6) with anhydrides (e.g., propionic anhydride) to create acyloxymethyl derivatives .
  • Oxyalkylation : Attach methoxy or ethoxy groups via Williamson ether synthesis, using NaH as a base .

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